5-Bromo-1,7-naphthyridine-8-carbonitrile
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Overview
Description
5-Bromo-1,7-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,7-naphthyridine-8-carbonitrile typically involves the bromination of 1,7-naphthyridine-8-carbonitrile. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,7-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-1,7-naphthyridine-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-1,7-naphthyridine-8-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For example, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1,5-Naphthyridine Derivatives: These compounds also have a similar core structure but with different substitution patterns.
Uniqueness
5-Bromo-1,7-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further functionalization and the synthesis of diverse derivatives.
Properties
Molecular Formula |
C9H4BrN3 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromo-1,7-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-7-5-13-8(4-11)9-6(7)2-1-3-12-9/h1-3,5H |
InChI Key |
OXZSUNXDOWXIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)C#N)N=C1 |
Origin of Product |
United States |
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